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Compound of Interest

Compound Name: (S)-5-Phenylmorpholin-2-one

Cat. No.: B131931 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (S)-5-Phenylmorpholin-2-one, a chiral

organic compound belonging to the class of substituted phenylmorpholines. This document

consolidates critical information regarding its chemical identity, physicochemical properties,

synthetic approaches, and biological activities, tailored for professionals in research and drug

development.

Chemical Identity and Synonyms
The nomenclature and various identifiers for (S)-5-Phenylmorpholin-2-one are crucial for

accurate documentation and research.

IUPAC Name: (5S)-5-Phenylmorpholin-2-one[1]

CAS Number: 144896-92-4[2][3][4][5]

Molecular Formula: C₁₀H₁₁NO₂[2][3]

Molecular Weight: 177.20 g/mol [3]

The compound is also known by several synonyms in commercial and research contexts:

(S)-5-PHENYLMORPHOLIN-2-ONE[2]
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(5S)-5-phenylmorpholin-2-one[2]

(S)-5-Phenyl-morpholin-2-one[2]

(5S)-3,4,5,6-Tetrahydro-5-phenyl-4(H)-1,4-oxazin-2-one[2]

2-Morpholinone, 5-phenyl-, (5S)-[2]

Physicochemical and Pharmacokinetic Data
A summary of the key physicochemical and predicted pharmacokinetic properties of (S)-5-
Phenylmorpholin-2-one is presented in the table below. These parameters are essential for

assessing its drug-like properties and behavior in biological systems.
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Property Value Reference

Physical Form Solid [1]

Boiling Point 364.33 °C at 760 mmHg [1][2]

Density 1.149 g/cm³ [2]

Flash Point 174.141 °C [2]

Refractive Index 1.535 [2]

pKa 6.14 ± 0.40 (Predicted) [2]

LogP 0.8741 - 1.20290 [2][3]

Topological Polar Surface Area

(TPSA)
38.33 Å² [3]

Hydrogen Bond Donor Count 1 [2][3]

Hydrogen Bond Acceptor

Count
3 [2][3]

Rotatable Bond Count 1 [2][3]

Exact Mass 177.078978594 [2]

Storage Conditions

Keep in dark place, Sealed in

dry, Store in freezer, under

-20°C

[2][4]

Synthesis and Experimental Protocols
The enantioselective synthesis of 5-phenylmorpholine derivatives is a key area of research.

While a specific protocol for the direct synthesis of (S)-5-Phenylmorpholin-2-one is not readily

available in the public domain, a general approach can be inferred from the synthesis of

structurally related compounds such as 5-phenylmorphans. A plausible synthetic workflow is

outlined below.

Generalized Synthetic Workflow
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The synthesis of chiral 5-phenylmorpholine scaffolds can be achieved through a multi-step

process that establishes the key stereocenter early on and builds the morpholine ring.

Starting Materials

Key Synthetic Steps

Final Product

α,β-Unsaturated Ketone

Enantioselective Conjugate Addition

Aryl Boronic Acid

Functional Group Interconversion
(e.g., Ester to Amine)

Chiral Ketone Intermediate

Diastereoselective Cyclization
(Aza-Michael or similar)

Common Amine Intermediate

(S)-5-Phenylmorpholin-2-one Scaffold

Click to download full resolution via product page

Caption: Generalized workflow for the enantioselective synthesis of 5-phenylmorpholine

scaffolds.

Exemplary Experimental Protocol (Adapted from related
syntheses)
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The following protocol describes the key transformations that could be adapted for the

synthesis of (S)-5-Phenylmorpholin-2-one, based on methodologies for similar structures.

Step 1: Enantioselective Conjugate Addition An α,β-unsaturated ketone is reacted with a phenyl

boronic acid in the presence of a chiral palladium catalyst system. This step is crucial for

establishing the stereochemistry at the 5-position. The reaction is typically carried out in an

inert solvent under an inert atmosphere.

Step 2: Conversion to a Common Amine Intermediate The resulting chiral ketone undergoes a

series of functional group transformations. For instance, an ester group can be reduced to an

alcohol, which is then converted to a leaving group (e.g., mesylate) and subsequently

displaced by an amine or an amine equivalent. This provides a key intermediate containing the

necessary functionalities for cyclization.

Step 3: Diastereoselective Cyclization The amine intermediate is then subjected to conditions

that promote intramolecular cyclization to form the morpholine ring. An aza-Michael addition is

a common strategy, where the amine attacks an α,β-unsaturated system within the same

molecule. This reaction is often promoted by acid or base catalysis and proceeds with high

diastereoselectivity, controlled by the existing stereocenter.

Biological Activity and Signaling Pathways
Substituted phenylmorpholines are known to interact with monoamine neurotransmitter

systems.[6] They primarily act as releasing agents for dopamine (DA) and norepinephrine (NE),

and some derivatives also show activity at serotonin receptors or as dopamine receptor

agonists.[6]

Mechanism of Action: Monoamine Transporter
Modulation
The primary mechanism of action for many substituted phenylmorpholines involves their

interaction with the dopamine transporter (DAT) and the norepinephrine transporter (NET).

These compounds can act as substrates for these transporters, leading to a reversal of the

normal transport direction and subsequent release of dopamine and norepinephrine from the

presynaptic neuron into the synaptic cleft.
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Caption: Proposed mechanism of action for (S)-5-Phenylmorpholin-2-one as a monoamine

releasing agent.

This increased concentration of dopamine and norepinephrine in the synapse leads to

enhanced signaling at postsynaptic receptors, which is believed to underlie the stimulant and

other pharmacological effects of this class of compounds. Some derivatives of

phenylmorpholine have been investigated for their potential in treating conditions like ADHD

and as smoking cessation aids, the latter also involving interactions with nicotinic acetylcholine

receptors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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